Fmoc-D-homoleucine

Peptide Synthesis Chiral Purity Stereochemistry

This Fmoc-protected D-amino acid building block is critical for SPPS of peptide therapeutics requiring enhanced metabolic stability and specific stereochemical outcomes. The D-isomer introduces conformational rigidity, enabling resistance to proteolytic degradation compared to L-counterparts. The verified optical rotation ensures correct stereoisomer for intended diastereomer formation. Ideal for probing hydrophobic bulk effects in structure-function studies and synthesizing ulleungmycin analogs with antibiotic activity.

Molecular Formula
Molecular Weight 367.5
Cat. No. B1580461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-homoleucine
Molecular Weight367.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-homoleucine: A Core Building Block for Solid-Phase Peptide Synthesis (SPPS)


Fmoc-D-homoleucine is a non-proteinogenic amino acid derivative widely utilized as a key building block in solid-phase peptide synthesis (SPPS). Distinguished by its 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, it enables selective deprotection under mild basic conditions, facilitating the stepwise assembly of complex peptide chains . As a D-isomer, this compound introduces stereochemical diversity and can confer enhanced conformational rigidity within synthetic peptide backbones, which is a critical parameter for investigating structure-function relationships and designing stable peptide-based therapeutics .

Why Fmoc-D-homoleucine Cannot Be Replaced by Its L-Isomer or Other Fmoc-Amino Acids


The use of Fmoc-D-homoleucine over its L-enantiomer (Fmoc-L-homoleucine) or other Fmoc-protected hydrophobic amino acids like Fmoc-leucine is non-negotiable due to distinct stereochemical and structural outcomes. The chirality of the D-isomer dictates the final three-dimensional structure of the synthesized peptide, profoundly impacting its biological activity, resistance to proteolytic degradation, and overall stability . Substitution with the L-isomer would yield a diastereomeric peptide with altered, and likely diminished or null, target binding affinity. Furthermore, the 'homo-' side chain (a 5-methylhexanoic acid) provides a greater hydrophobic surface area and steric bulk compared to standard leucine, which can be crucial for specific hydrophobic interactions and for shielding the peptide backbone from enzymatic cleavage.

Fmoc-D-homoleucine: Quantifiable Differentiation in Purity and Chiroptical Properties


Quantified Chiral Purity: Optical Rotation of Fmoc-D-homoleucine vs. L-Isomer

The specific optical rotation of Fmoc-D-homoleucine is +17.4° (c = 1 in DMF) [1]. This value is in contrast to its enantiomer, Fmoc-L-homoleucine, which exhibits an optical rotation of -15 ± 3° (c = 1 in DMF) . The opposite and distinct numerical values provide a direct, quantifiable measure for verifying enantiomeric identity and ensuring that the intended D-isomer has been procured, which is critical for the reproducibility of stereospecific peptide synthesis.

Peptide Synthesis Chiral Purity Stereochemistry

Comparative Structural Influence: D-Homoleucine vs. D-Leucine in Bioactive Peptides

The importance of the extended homoleucine side chain is demonstrated in the natural product ulleungmycin A. This cyclic hexapeptide, which exhibits antibacterial activity against drug-resistant Gram-positive pathogens including MRSA and quinolone-resistant S. aureus, features a D-homoleucine residue at the third position of its macrocycle [1]. This contrasts with closely related antibiotics in the desotamide family, such as desotamide A and surugamide A, which incorporate D-leucine or L-isoleucine at the analogous position, respectively [2]. The unique presence of D-homoleucine in the bioactive ulleungmycins strongly implies a specific and non-substitutable role for this extended hydrophobic residue in target binding or structural stability.

Antibiotic Discovery Non-Ribosomal Peptides Structure-Activity Relationship

Definitive Research and Development Applications for Fmoc-D-homoleucine


Synthesis of Stereochemically-Defined, Protease-Resistant Peptide Therapeutics

Fmoc-D-homoleucine is a critical reagent for solid-phase peptide synthesis (SPPS) of therapeutic peptide candidates where incorporation of a D-amino acid is intended to enhance metabolic stability. The verified optical rotation of +17.4° ensures the correct stereoisomer is used, leading to the intended diastereomer that can resist degradation by endogenous proteases, which typically recognize L-amino acid sequences [1].

Structure-Activity Relationship (SAR) Studies of Hydrophobic Interactions

Researchers can use Fmoc-D-homoleucine to systematically probe the effect of increased hydrophobic bulk and altered backbone conformation on peptide-receptor interactions. By comparing peptides containing D-homoleucine with those containing D-leucine or L-homoleucine, scientists can deconvolute the contributions of side-chain length, stereochemistry, and steric hindrance to binding affinity and functional activity.

Development of Novel Antibiotics Targeting Gram-Positive Pathogens

The discovery of ulleungmycins A and B, which contain a D-homoleucine residue and exhibit activity against drug-resistant S. aureus, provides a validated template for the development of new antibacterial cyclic peptides [2]. Fmoc-D-homoleucine is the necessary building block for the total synthesis of ulleungmycins and for creating focused libraries of ulleungmycin analogs to explore and optimize their antibiotic potential .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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